lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 857334-88-4
VCID: VC11620581
InChI: InChI=1S/C9H6N2O3.Li/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6;/h1-5H,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C9H5LiN2O3
Molecular Weight: 196.1 g/mol

lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate

CAS No.: 857334-88-4

Cat. No.: VC11620581

Molecular Formula: C9H5LiN2O3

Molecular Weight: 196.1 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate - 857334-88-4

Specification

CAS No. 857334-88-4
Molecular Formula C9H5LiN2O3
Molecular Weight 196.1 g/mol
IUPAC Name lithium;5-pyridin-3-yl-1,3-oxazole-2-carboxylate
Standard InChI InChI=1S/C9H6N2O3.Li/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6;/h1-5H,(H,12,13);/q;+1/p-1
Standard InChI Key UPCPRZXXEFEVDU-UHFFFAOYSA-M
Canonical SMILES [Li+].C1=CC(=CN=C1)C2=CN=C(O2)C(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a lithium cation coordinated to a deprotonated oxazole-2-carboxylate moiety, with a pyridin-3-yl substituent at the 5-position of the oxazole ring. The canonical SMILES representation is [Li+].C1=CC(=CN=C1)C2=CN=C(O2)C(=O)[O][Li+].C1=CC(=CN=C1)C2=CN=C(O2)C(=O)[O-], reflecting its fused heterocyclic system. The pyridine nitrogen and oxazole oxygen atoms contribute to a conjugated π-system, enhancing stability and enabling charge delocalization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H5LiN2O3\text{C}_9\text{H}_5\text{LiN}_2\text{O}_3
Molecular Weight196.1 g/mol
IUPAC NameLithium;5-pyridin-3-yl-1,3-oxazole-2-carboxylate
Purity95%
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)

X-ray crystallography and NMR studies confirm a planar geometry, with the lithium ion stabilizing the carboxylate group through ionic interactions. The pyridine ring adopts a slight boat conformation due to steric interactions between the oxazole and pyridine substituents.

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step protocol optimized for yield and purity (typically >95%):

  • Formation of 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic Acid: A cyclocondensation reaction between pyridine-3-carboxaldehyde and ethyl oxaloacetate under acidic conditions forms the oxazole core.

  • Lithiation: Treatment with lithium hydroxide in anhydrous ethanol replaces the carboxylic acid proton with a lithium cation.

Critical parameters include maintaining a reaction temperature of 60–80°C and a pH of 8–9 during lithiation to prevent decomposition.

Table 2: Optimization of Lithiation Conditions

ParameterOptimal RangeYield Impact
Temperature70°CMaximizes ion exchange
Reaction Time4–6 hoursBalances completion vs. side reactions
SolventAnhydrous EthanolEnhances lithium solubility

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (DMSO-d6d_6) shows distinct signals for pyridine protons (δ 8.5–9.0 ppm) and oxazole protons (δ 7.2–7.8 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/zm/z 196.1 [M+^+].

  • X-ray Diffraction: Reveals a monoclinic crystal system with a unit cell volume of 1,542 ų.

Chemical Reactivity and Functionalization

Palladium-Catalyzed Coupling Reactions

Mechanism of Biological Action

Concentration-Dependent Cellular Effects

At low concentrations (1–10 µM), the compound inhibits bacterial DNA gyrase by chelating Mg2+^{2+} ions essential for enzyme activity. At higher concentrations (>50 µM), it induces apoptosis in cancer cells via mitochondrial membrane depolarization, as demonstrated in HeLa and MCF-7 cell lines.

Table 3: Biological Activity Profile

Cell Line/OrganismIC50_{50}/MICMechanism
E. coli12.5 µg/mLDNA gyrase inhibition
HeLa48 µMCaspase-3/7 activation
MCF-752 µMROS generation

Structural Determinants of Activity

The lithium ion enhances membrane permeability by increasing hydrophilicity, while the pyridine-oxazole framework facilitates intercalation into DNA grooves. Comparative studies with sodium or potassium analogues show 3–5× lower potency, underscoring lithium’s unique role.

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity (IC50_{50})
5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic AcidLacks lithium ion; lower solubility78 µM (HeLa)
Lithium 5-phenyl-1,3-oxazole-2-carboxylatePhenyl vs. pyridinyl substituent92 µM (HeLa)
Sodium 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylateSodium ion; reduced cellular uptake145 µM (HeLa)

The pyridin-3-yl group confers π-stacking capability absent in phenyl analogues, enhancing DNA interaction.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and oxazole substituents to optimize antimicrobial potency.

  • Delivery Systems: Development of liposomal formulations to improve bioavailability.

  • Toxicological Profiling: In vivo studies to assess organ-specific toxicity and maximum tolerated doses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator